6-Iodo-5-methoxypyridin-3-ol
Description
6-Iodo-5-methoxypyridin-3-ol (CAS: 1299607-66-1) is a pyridine derivative with the molecular formula C₆H₆INO₂ and a molecular weight of 251.02 g/mol . Its structure features a hydroxyl group at position 3, a methoxy group at position 5, and an iodine atom at position 6 on the pyridine ring.
Properties
IUPAC Name |
6-iodo-5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDVIKOKOJSAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 5-methoxypyridin-3-ol using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridin-3-ol derivatives.
Oxidation Products: Pyridin-3-one derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Iodo-5-methoxypyridin-3-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methoxypyridin-3-ol involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- Iodine Substitution: The presence of iodine at position 6 in this compound enhances its utility in Suzuki-Miyaura couplings compared to non-iodinated analogs like 5-Methoxypyridin-3-ol .
- Methoxy vs. Hydroxyl Groups : The methoxy group at position 5 improves stability compared to hydroxyl-containing analogs (e.g., 2-Iodo-5-hydroxypyridine ), which may undergo unwanted oxidation .
Pharmacological Potential Compared to Halogenated Pyridines
- Antimicrobial Activity : This compound shares structural similarities with 2-Iodo-5-hydroxypyridine , which has demonstrated antibacterial properties in preliminary studies . The methoxy group may enhance membrane permeability, improving bioavailability.
- Fluorinated Analogs : Compounds like 3-Iodo-5-(trifluoromethyl)pyridin-2-ol exhibit higher metabolic stability due to the trifluoromethyl group, a feature absent in this compound .
Physicochemical Properties
- Solubility : The methoxy group in this compound reduces polarity compared to hydroxylated analogs (e.g., 5,6-Dimethoxypyridin-3-ol ), enhancing solubility in organic solvents like dichloromethane .
Biological Activity
6-Iodo-5-methoxypyridin-3-ol is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group at the 5-position and an iodine atom at the 6-position of the pyridine ring. Its molecular formula is C_7H_8I_NO, with a molecular weight of approximately 235.05 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to specific molecular targets. Although the precise mechanisms remain under investigation, it is believed that the compound may influence several biochemical pathways through modulation of enzyme activity or receptor interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), the compound demonstrated effective inhibition against these resistant strains. The mechanism appears to involve interference with bacterial cell wall synthesis, potentially through inhibition of glycosyltransferases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. It has shown promise in inhibiting tumor growth in xenograft models, indicating potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Halogenation : Introducing iodine at the 6-position via electrophilic aromatic substitution.
- Methoxylation : Utilizing methanol in the presence of acid to install the methoxy group at the 5-position.
- Hydroxylation : Adding a hydroxyl group at the 3-position through oxidation processes.
Each method can yield varying degrees of purity and yield, influencing subsequent biological evaluations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
